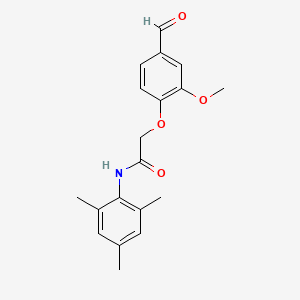
2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Übersicht
Beschreibung
2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide is 327.14705815 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Thermochemical Properties
Intermolecular and Intramolecular Hydrogen Bonds : Methoxyphenols, structural fragments similar to 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide, can form strong intermolecular and intramolecular hydrogen bonds, influencing their physical-chemical characteristics. Thermochemical studies have provided insights into the vapor pressure, vaporization, sublimation, and fusion enthalpies of methoxyphenols, offering a foundation for understanding the compound's behavior in various states. These properties are crucial for developing new materials and understanding their stability and reactivity under different conditions (Varfolomeev et al., 2010).
Synthesis and Stereochemistry of Polymeric Derivatives
Polymeric Derivatives : The synthesis and characterization of polymeric derivatives, such as those from 4-methoxyphenylacetic acid, hint at the potential for creating materials with specific pharmacological activities. The study of these derivatives provides insights into the stereochemistry of polymer chains, which is essential for understanding their interaction with biological systems and for the development of novel materials with specific applications (Román & Gallardo, 1992).
Environmental Impact and Treatment
Nonylphenol in the Environment : While not directly related to 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide, the study of nonylphenol's environmental impact and treatment in wastewaters sheds light on the broader context of methoxyphenol derivatives' behavior in nature. Understanding the fate, toxicity, and treatment options for such compounds is crucial for environmental protection and the development of sustainable chemical practices (Soares et al., 2008).
Antimicrobial Activities
Antimicrobial Applications : The synthesis and evaluation of phenoxy acetic acid derivatives, including those related to 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide, for their anti-mycobacterial activities provide a glimpse into the potential biomedical applications of these compounds. Such studies are vital for the development of new antimicrobial agents, offering alternatives in the fight against resistant strains of bacteria (Yar et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-7-13(2)19(14(3)8-12)20-18(22)11-24-16-6-5-15(10-21)9-17(16)23-4/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUVXNGOKGSHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4592736.png)
![3-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4592743.png)
![7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4592750.png)
![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine](/img/structure/B4592762.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(diphenylmethyl)acetamide](/img/structure/B4592775.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4592788.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4592789.png)
![N~2~-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}leucinamide](/img/structure/B4592790.png)
![2-bromo-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4592793.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4592797.png)

![N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4592817.png)

![N-[4-(1-piperidinylmethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4592822.png)
